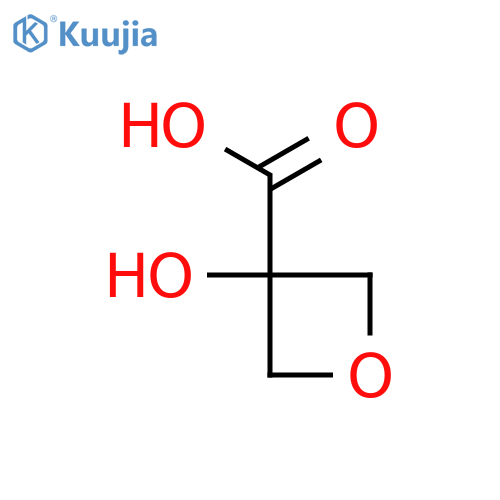

Cas no 1450997-88-2 (3-Hydroxyoxetane-3-carboxylic acid)

3-Hydroxyoxetane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-hydroxyoxetane-3-carboxylic acid

- 3-Oxetanecarboxylic acid, 3-hydroxy-

- SB22285

- P17225

- AKOS024047186

- SY233842

- 3-Hydroxy-3-oxetanecarboxylic Acid

- MFCD27978529

- 1450997-88-2

- EN300-101443

- SCHEMBL17630212

- CS-0051333

- 3-hydroxyoxetane-3-carboxylicacid

- AS-53872

- DB-094297

- 3-Hydroxyoxetane-3-carboxylic acid

-

- MDL: MFCD27978529

- インチ: 1S/C4H6O4/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H,5,6)

- InChIKey: KAWRLDNYLIJABO-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(=O)O)(C1)O

計算された属性

- せいみつぶんしりょう: 118.02660867g/mol

- どういたいしつりょう: 118.02660867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 66.8

3-Hydroxyoxetane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D586805-250MG |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 97% | 250mg |

$150 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1353-5G |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 97% | 5g |

¥ 12,777.00 | 2023-04-03 | |

| Enamine | EN300-101443-5.0g |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 90% | 5g |

$2900.0 | 2023-06-10 | |

| Enamine | EN300-101443-0.05g |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 90% | 0.05g |

$232.0 | 2023-10-28 | |

| Chemenu | CM390946-5g |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 95%+ | 5g |

$3319 | 2023-03-07 | |

| TRC | H415730-50mg |

3-Hydroxy-3-oxetanecarboxylic Acid |

1450997-88-2 | 50mg |

$873.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D586805-500MG |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 97% | 500mg |

$230 | 2024-07-21 | |

| eNovation Chemicals LLC | D586805-10G |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 97% | 10g |

$2000 | 2024-07-21 | |

| Chemenu | CM390946-10g |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 95%+ | 10g |

$4236 | 2022-09-02 | |

| Enamine | EN300-101443-1.0g |

3-hydroxyoxetane-3-carboxylic acid |

1450997-88-2 | 90% | 1g |

$999.0 | 2023-06-10 |

3-Hydroxyoxetane-3-carboxylic acid 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

10. Caper tea

3-Hydroxyoxetane-3-carboxylic acidに関する追加情報

3-Hydroxyoxetane-3-carboxylic acid (CAS No. 1450997-88-2): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry

The compound 3-Hydroxyoxetane-3-carboxylic acid (CAS No. 1450997-88-2) represents a fascinating and versatile scaffold in the realm of chemical biology and medicinal chemistry. Its unique structural features, characterized by a cyclohexane ring with a hydroxyl and a carboxylic acid group at the third position, make it an invaluable intermediate for the synthesis of complex molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in pharmaceutical research, particularly highlighting recent advancements that underscore its significance.

The molecular structure of 3-Hydroxyoxetane-3-carboxylic acid (CAS No. 1450997-88-2) is inherently conducive to functionalization, which has positioned it as a preferred building block in drug discovery programs. The oxetane ring, a three-membered heterocycle containing one oxygen atom, introduces rigidity and conformational constraints that can be exploited to design molecules with specific biological activities. The presence of both a hydroxyl and a carboxylic acid group further enhances its reactivity, allowing for diverse chemical transformations such as esterification, amidation, and alkylation.

In recent years, the pharmaceutical industry has increasingly recognized the potential of oxetane derivatives in developing novel therapeutic agents. For instance, studies have demonstrated that compounds incorporating the 3-Hydroxyoxetane-3-carboxylic acid moiety exhibit promising pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. These findings have spurred interest in exploring its derivatives as lead compounds or key intermediates in synthetic pathways targeting various diseases.

The synthesis of 3-Hydroxyoxetane-3-carboxylic acid (CAS No. 1450997-88-2) typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the epoxidation of cyclohexene followed by hydrolysis to yield the hydroxy derivative. Subsequent carboxylation at the third position can be achieved through various methods, including oxidation of a methyl group or direct carboxylation reactions using reagents such as CO₂ under high pressure. These synthetic strategies have been refined to achieve high yields and purity, making the compound accessible for further functionalization.

The utility of 3-Hydroxyoxetane-3-carboxylic acid extends beyond its role as a mere intermediate; it serves as a platform for generating libraries of structurally diverse compounds for high-throughput screening. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding affinity and selectivity towards biological targets. For example, derivatives of this compound have been shown to modulate enzyme activity by occupying specific binding pockets within proteins, thereby inhibiting or activating their function.

Recent advances in computational chemistry have further accelerated the exploration of 3-Hydroxyoxetane-3-carboxylic acid-based scaffolds. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with high precision, enabling rational design of analogs with improved pharmacokinetic profiles. This synergy between experimental synthesis and computational analysis has been instrumental in optimizing lead compounds for clinical development.

The growing interest in green chemistry principles has also influenced the synthesis of 3-Hydroxyoxetane-3-carboxylic acid. Efforts are underway to develop environmentally benign synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic methods employing transition metals have emerged as particularly promising alternatives to traditional stoichiometric approaches, offering improved efficiency and sustainability.

In conclusion, 3-Hydroxyoxetane-3-carboxylic acid (CAS No. 1450997-88-2) stands out as a pivotal compound in chemical biology and medicinal chemistry due to its structural versatility and functional reactivity. Its applications in drug discovery continue to expand, driven by recent breakthroughs in synthetic methodologies and computational modeling. As research progresses, this compound is expected to play an even more significant role in developing next-generation therapeutics that address unmet medical needs.

1450997-88-2 (3-Hydroxyoxetane-3-carboxylic acid) 関連製品

- 2092867-38-2(4,5-Dichloro-2-iodobenzaldehyde)

- 2245966-28-1(Daxdilimab)

- 21224-15-7(6-ethyl-1,3-benzothiazol-2-amine hydrochloride)

- 1177217-94-5(5-ethyl-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid)

- 2098067-19-5(3-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one)

- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)

- 2680756-76-5(5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid)

- 2165727-15-9(1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one, trans)

- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)

- 1997005-87-4({1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine)